(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is a chiral derivative of glutamic acid, an important amino acid involved in various biochemical processes. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt falls under the classification of amino acids and their derivatives. Its unique structural features allow it to be categorized as a chiral building block in organic synthesis.
The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt typically involves the stereoselective introduction of a methyl group at the 3-position of the glutamic acid backbone. Key methods include:
The reaction conditions often involve solvents such as methanol or ethanol and reagents like hydrochloric acid to form the hydrochloride salt. Industrial production may utilize continuous flow reactors to optimize yield and purity while maintaining consistent reaction conditions.
The molecular structure of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can be represented as follows:
The compound features a carboxylic acid group, an amine group, and a methyl substituent on the carbon chain, contributing to its unique properties.
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt primarily involves its interaction with glutamate receptors in the nervous system. It acts as an agonist or antagonist at these receptors, modulating neurotransmission and influencing various signaling pathways. This interaction is significant for its potential therapeutic applications in treating neurological disorders .
Relevant analyses indicate that the hydrochloride salt form enhances solubility compared to its free acid counterpart, making it more effective for biological applications .
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt has diverse applications across several fields:
This compound's unique properties make it a valuable tool in both academic research and industrial applications.
(2S,3R)-3-Methylglutamic acid ((2S,3R)-3-MeGlu) is a non-proteinogenic amino acid critical for the bioactivity of nonribosomal lipopeptide antibiotics, including calcium-dependent antibiotics (CDAs) and daptomycin. Its stereochemistry is enzymatically precise: Comparative analysis with synthetic standards confirmed that both CDAs and daptomycin exclusively incorporate the (2S,3R) stereoisomer. This specificity arises from the adenylation (A) domain of the nonribosomal peptide synthetase (NRPS), which selectively activates (2S,3R)-3-MeGlu during peptide assembly. Feeding experiments demonstrate that neither (2S,3S) nor other stereoisomers rescue 3-MeGlu incorporation in glmT-deletion mutants, underscoring the A-domain’s role as a stereochemical gatekeeper [1] [3].
Table 1: Stereochemical Isomers of 3-Methylglutamic Acid and Biological Activity
Stereoisomer | Incorporation into Lipopeptides | Biological Activity Restoration |
---|---|---|
(2S,3R) | Yes | Full |
(2S,3S) | No | None |
(2R,3R) | No | None |
(2R,3S) | No | None |
The glmT gene (e.g., SCO3225 in Streptomyces coelicolor) encodes an S-adenosylmethionine (SAM)-dependent methyltransferase essential for 3-MeGlu biosynthesis. Deletion of glmT in the CDA biosynthetic gene cluster (BGC) abolishes 3-MeGlu production, yielding only glutamate-containing CDA variants. Activity is restored by feeding (3R)-methyl-2-oxoglutarate or (2S,3R)-3-MeGlu, confirming that GlmT catalyzes C-methylation before peptide assembly. GlmT methylates the α-carbon of α-ketoglutarate to yield (3R)-methyl-2-oxoglutarate, establishing the precursor’s stereochemistry. This step occurs independently of the NRPS machinery, positioning GlmT as a dedicated tailoring enzyme for lipopeptide diversification [1] [3] [10].
Table 2: Functional Impact of glmT Deletion in CDA Biosynthesis
Genetic Background | 3-MeGlu Production | Lipopeptide Variant | Rescue by Precursors |
---|---|---|---|
Wild-type | Yes | Native CDA | Not applicable |
ΔglmT | No | Glu-containing CDA | No |
ΔglmT + (3R)-methyl-2-oxoglutarate | Yes | Native CDA | Yes |
ΔglmT + (2S,3R)-3-MeGlu | Yes | Native CDA | Yes |
(3R)-methyl-2-oxoglutarate undergoes stereospecific transamination to form (2S,3R)-3-MeGlu. This reaction is mediated by broadly conserved aminotransferases that transfer an amino group from a donor (e.g., glutamate) to the pro-4S face of (3R)-methyl-2-oxoglutarate. The transaminase exhibits dual specificity: It recognizes both α-ketoglutarate and its C-methylated derivative but generates (2S,3R)-3-MeGlu exclusively from the latter. Kinetic studies reveal no inhibition by endogenous glutamate, ensuring flux toward 3-MeGlu despite cellular glutamate abundance. This pathway’s efficiency enables precursor-directed biosynthesis—feeding synthetic 3-methyl-2-oxoglutarate analogs yields novel lipopeptides with modified residues [1] [3] [10].
BGCs encoding 3-MeGlu biosynthesis are phylogenetically conserved across antibiotic-producing bacteria. The glmT homolog resides within NRPS BGCs in Streptomyces (CDA/daptomycin) and entomopathogenic proteobacteria (e.g., Xenorhabdus/Photorhabdus spp.). Pangenome analyses of 45 Xenorhabdus/Photorhabdus strains reveal NRPS BGCs as the most abundant class (59% of all BGCs), with core "housekeeping" BGCs (e.g., β-lactone synthases) coexisting with accessory glmT-containing clusters. This distribution suggests evolutionary optimization for ecological niche adaptation: Xenorhabdus retains genus-specific NRPS BGCs (e.g., lpcS in 96% of strains), while Photorhabdus harbors expanded NRPS-PKS hybrids. Such conservation implies nonredundant roles for 3-MeGlu in host interactions, including insect immunosuppression or nematode symbiosis support [8] [9].
Table 3: Distribution of BGC Classes in Entomopathogenic Bacteria
BGC Class | % Prevalence in Xenorhabdus | % Prevalence in Photorhabdus | Role in 3-MeGlu Biosynthesis |
---|---|---|---|
NRPS | 72% (GameXPeptide) | 93% (GameXPeptide) | Direct incorporation |
PKS-NRPS hybrid | 58% (Unknown pxb) | 81% (Unknown pxb) | Possible methylation tailoring |
Conserved core BGCs | 100% (β-lactone) | 100% (β-lactone) | Indirect metabolic support |
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